



AVX001: A Technical Whitepaper on the Therapeutic Targeting of cPLA2α in Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AVX001	
Cat. No.:	B1665854	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. A key pathological feature is the upregulation of inflammatory mediators, including eicosanoids. Cytosolic phospholipase A2 alpha (cPLA2α) is a pivotal enzyme that initiates the eicosanoid cascade by releasing arachidonic acid (AA) from membrane phospholipids. **AVX001**, a selective inhibitor of cPLA2α, has emerged as a promising therapeutic agent for psoriasis.[1][2] Clinical and preclinical data indicate that **AVX001** exerts its effects through a dual mechanism: attenuating the production of pro-inflammatory eicosanoids and directly inhibiting the hyperproliferative state of keratinocytes.[1] This document provides a detailed overview of the mechanism of action, preclinical data, clinical trial results, and key experimental methodologies related to **AVX001** in the context of psoriasis research.

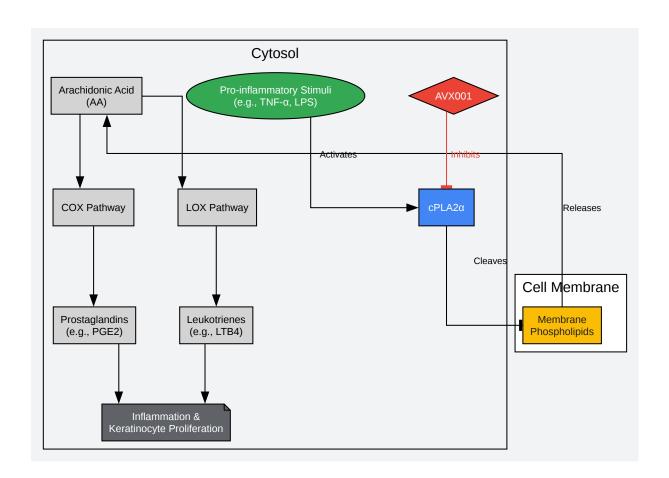
Mechanism of Action: Targeting the cPLA2α Signaling Pathway

AVX001 is a selective, ω -3 polyunsaturated fatty acid (PUFA) derivative that directly inhibits the enzymatic activity of cPLA2 α .[1] This enzyme is responsible for cleaving phospholipids at the sn-2 position to release arachidonic acid, the primary precursor for eicosanoids—a class of potent lipid mediators including prostaglandins (PGs) and leukotrienes (LTs).[1]



In psoriasis, pro-inflammatory stimuli (e.g., cytokines like TNF-α) lead to the activation of cPLA2α in immune cells and keratinocytes.[1] The subsequent overproduction of eicosanoids, such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4), drives inflammation and keratinocyte proliferation, two hallmarks of psoriatic plaques.[1] By inhibiting cPLA2α, **AVX001** blocks the release of arachidonic acid, thereby suppressing the entire downstream cascade of both cyclooxygenase (COX) and lipoxygenase (LOX) pathway metabolites.[1][3] This upstream inhibition provides a more balanced and comprehensive suppression of eicosanoids compared to NSAIDs, which only target the COX pathway.[1]

Signaling Pathway Diagram



Click to download full resolution via product page



Caption: Mechanism of action of AVX001 in inhibiting the cPLA2 α pathway.

Quantitative Preclinical and Clinical Data

Research has established the potency and clinical efficacy of **AVX001** through in vitro assays and a Phase I/IIa clinical trial.[1][2]

Table 1: In Vitro Inhibitory Activity of AVX001

Parameter	Cell/Enzyme System	Stimulus	IC50 Value	Source
cPLA2α Activity	Purified Enzyme	-	120 nM	[1]
PGE2 Release	Human PBMCs	Lipopolysacchari de (LPS)	5 μΜ	[1]
Cell Viability	Human BCC Cell Line (UWBCC1)	-	10 μΜ	[4]

Table 2: Summary of Phase I/IIa Clinical Trial Results for Topical AVX001



Parameter	Details	Result	Source
Study Design	Randomized, double- blind, placebo- controlled, dose- escalation	-	[1][2]
Patient Population	88 completing male patients with mild to moderate plaque psoriasis	-	[2][5]
Treatment Duration	4 weeks, with a 2- week follow-up	-	[2][6]
Dose Range	0.002% up to 5.0%	-	[2]
Primary Endpoint (Safety)	Local Skin Reaction Adverse Events (LSRAE)	Well tolerated; No grade 3-4 LSRAE observed	[2][5]
Secondary Endpoint (Efficacy)	Modified Psoriasis Area and Severity Index (mPASI) Reduction	29% reduction in mPASI at 5% dose (Week 4)	[2][5]
Secondary Endpoint (Efficacy)	Post Hoc Analysis of 3% and 5% Doses Combined	31% reduction in mPASI (p=0.058)	[2][5]
Secondary Endpoint (Efficacy)	Plaque Infiltration Reduction (3% and 5% Doses Combined)	Statistically significant reduction (p=0.036)	[2][5]

Key Experimental Protocols and Workflows

The anti-inflammatory and anti-proliferative properties of **AVX001** have been characterized using established in vitro models.[1]

Inhibition of Eicosanoid Release in Human PBMCs

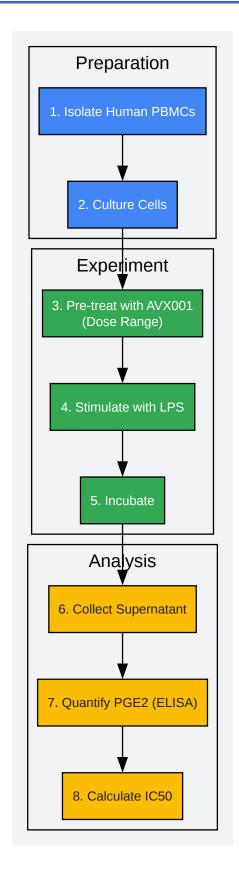


This assay quantifies the ability of **AVX001** to suppress the production of pro-inflammatory eicosanoids from primary human immune cells.

- Objective: To determine the dose-dependent inhibition of PGE2 release by AVX001 in stimulated human Peripheral Blood Mononuclear Cells (PBMCs).
- Methodology:
 - PBMC Isolation: PBMCs are isolated from healthy human donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).
 - Cell Culture: Isolated PBMCs are cultured in appropriate media (e.g., RPMI-1640)
 supplemented with fetal bovine serum and antibiotics.
 - Pre-treatment: Cells are pre-treated with varying concentrations of AVX001 for a defined period (e.g., 1 hour).
 - Stimulation: Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS), to the culture media.
 - Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
 - Quantification: The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
 - Data Analysis: An IC50 value is calculated from the dose-response curve.

Experimental Workflow Diagram





Click to download full resolution via product page

Caption: Workflow for assessing AVX001's inhibition of PGE2 in PBMCs.



Keratinocyte Proliferation Assay

This assay evaluates the effect of **AVX001** on the hyperproliferation of keratinocytes, a key pathological feature of psoriasis.

- Objective: To measure the impact of AVX001 on the viability and proliferation of human keratinocytes.
- Methodology:
 - Cell Line: The immortalized human keratinocyte cell line, HaCaT, is used.[1]
 - Cell Seeding: HaCaT cells are seeded into multi-well plates at a predetermined density and allowed to adhere.
 - Treatment: Cells are treated with various concentrations of AVX001. In some experiments,
 a growth factor like Epidermal Growth Factor (EGF) is added to stimulate proliferation.[3]
 - Incubation: Cells are incubated for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
 - Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a standard method, such as:
 - MTT Assay: Measures metabolic activity.
 - BrdU Incorporation Assay: Measures DNA synthesis.
 - Direct Cell Counting: Using a hemocytometer or automated cell counter.
 - Data Analysis: Results are expressed as a percentage of the vehicle-treated control to determine the inhibitory effect of AVX001.

Conclusion and Future Directions

AVX001 represents a targeted therapeutic strategy for psoriasis that addresses both the inflammatory and proliferative components of the disease.[1] By selectively inhibiting cPLA2α, it effectively reduces the production of a broad range of inflammatory eicosanoids.[1] A Phase







I/IIa clinical study has demonstrated that a topical formulation of **AVX001** is safe, well-tolerated, and shows statistically significant clinical effects in patients with mild to moderate plaque psoriasis.[2] The observed continuous improvement over the four-week treatment period suggests that longer treatment durations could yield superior efficacy.[2]

Future research should focus on larger, later-phase clinical trials to confirm these initial findings and to optimize dosing and formulation. Further investigation into the systemic potential of **AVX001** for more severe psoriasis and other chronic inflammatory conditions is also warranted. [7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, dose-escalation first-in-man study (phase 0) to assess the safety and efficacy of topical cytosolic phospholipase A2 inhibitor, AVX001, in patients with mild to moderate plaque psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpla2-enzyme-inhibition-attenuates-inflammation-and-keratinocyte-proliferation Ask this paper | Bohrium [bohrium.com]
- 4. cdn.bequoted.com [cdn.bequoted.com]
- 5. researchgate.net [researchgate.net]
- 6. Avexxin Completes Phase I/IIA Study in Psoriasis and Achieves Proof-of-Concept in Man With its Compound AVX001 in a Topical Formulation [prnewswire.com]
- 7. Avexxin Completes Phase I/IIA Study In Psoriasis And Achieves Proof-Of-Concept In Man With Its Compound AVX001 In A Topical Formulation BioSpace [biospace.com]
- To cite this document: BenchChem. [AVX001: A Technical Whitepaper on the Therapeutic Targeting of cPLA2α in Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665854#avx001-as-a-therapeutic-target-in-psoriasis-research]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com